molecular formula C10H12N2O2 B2594900 (3,4-dihydro-1H-2-benzopyran-4-yl)urea CAS No. 2408968-61-4

(3,4-dihydro-1H-2-benzopyran-4-yl)urea

Cat. No.: B2594900
CAS No.: 2408968-61-4
M. Wt: 192.218
InChI Key: TVRLQBDQJJHYIW-UHFFFAOYSA-N
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Description

(3,4-Dihydro-1H-2-benzopyran-4-yl)urea is an organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dihydro-1H-2-benzopyran-4-yl)urea typically involves the reaction of 3,4-dihydro-1H-2-benzopyran-4-amine with an isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction proceeds smoothly to yield the desired urea derivative .

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(3,4-Dihydro-1H-2-benzopyran-4-yl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzopyran derivatives, which can exhibit different biological activities .

Scientific Research Applications

(3,4-Dihydro-1H-2-benzopyran-4-yl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of (3,4-dihydro-1H-2-benzopyran-4-yl)urea involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,4-Dihydro-1H-2-benzopyran-4-yl)urea is unique due to its specific urea functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3,4-dihydro-1H-isochromen-4-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c11-10(13)12-9-6-14-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2,(H3,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRLQBDQJJHYIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2CO1)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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